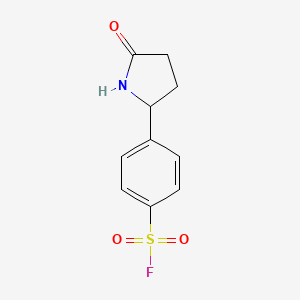

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10FNO3S It is characterized by the presence of a pyrrolidinone ring attached to a benzene sulfonyl fluoride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride

Reagent: Fluoride source (e.g., potassium fluoride)

Solvent: Anhydrous conditions (e.g., acetonitrile)

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl fluoride group (−SO2F) is highly electrophilic, enabling nucleophilic substitutions. Key reactions include:

a. Formation of Sulfonamides

Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

Ar-SO2F+R2NH→Ar-SO2NR2+HF

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine to neutralize HF .

-

Example : Reaction with aniline derivatives produces N-aryl sulfonamides, which exhibit biological activity (e.g., carbonic anhydrase inhibition) .

b. Synthesis of Sulfonate Esters

Phenols or alcohols react with the sulfonyl fluoride group to form sulfonate esters:

Ar-SO2F+ROH→Ar-SO3R+HF

-

Applications : These esters are intermediates in synthesizing antiproliferative agents targeting microtubules .

Palladium-Catalyzed Cross-Coupling

The aryl sulfonyl fluoride moiety participates in palladium-mediated reactions:

a. Suzuki–Miyaura Coupling

The benzene ring can undergo coupling with boronic acids in the presence of Pd catalysts (e.g., PdCl2(dppx)):

Ar-SO2F+R-B(OH)2PdAr-R+Byproducts

Hydrolysis and Stability

Sulfonyl fluorides hydrolyze slowly compared to sulfonyl chlorides but form sulfonic acids under prolonged aqueous conditions:

Ar-SO2F+H2O→Ar-SO3H+HF

-

Kinetics : Hydrolysis is pH-dependent, accelerating in basic media .

-

Implications : Requires anhydrous storage to prevent degradation.

Electrochemical Fluorination

The compound can be synthesized electrochemically from disulfides or thiols via radical intermediates:

Ar-SHElectrolysis, KFAr-SO2F

-

Mechanism : Involves sequential oxidation steps with NFSI as the fluorinating agent .

-

Efficiency : Yields up to 85% in flow reactors due to enhanced mass transfer .

Reactivity of the Pyrrolidinone Ring

The 5-oxopyrrolidin-2-yl group undergoes characteristic lactam reactions:

a. Reduction

Catalytic hydrogenation reduces the lactam to a pyrrolidine derivative:

PyrrolidinoneH2/PdPyrrolidine

b. Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) open the lactam ring, forming amino alcohol derivatives.

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound is recognized for its potential as a scaffold in drug design, particularly due to the presence of the pyrrolidine ring. Pyrrolidine derivatives have been linked to various biological activities, including:

- Inverse Agonism : Compounds derived from pyrrolidine have shown selectivity for retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. For instance, certain derivatives exhibited an EC₅₀ of 12 nM against RORγt while minimizing activity against other receptors like pregnane X receptor (PXR) .

Enzyme Inhibition

Research indicates that 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride can act as an inhibitor for specific enzymes, particularly carbonic anhydrases (CAs). The compound has been synthesized and tested for its inhibitory effects on CA IX, which is overexpressed in various cancers:

| Compound | IC₅₀ (nM) | Selectivity |

|---|---|---|

| This compound | 10.93 - 25.06 | High for CA IX over CA II |

This selectivity makes it a promising candidate for developing anticancer therapies .

Case Study 1: Antitumor Activity

In a study focusing on the antiproliferative effects of sulfonamide derivatives, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines such as MDA-MB-231. These studies revealed that certain analogs could significantly increase apoptosis markers, suggesting their potential utility in cancer treatment .

Case Study 2: Antimicrobial Properties

The compound has also been evaluated for its antibacterial and anti-biofilm activities. A series of studies demonstrated that derivatives exhibited significant inhibition of bacterial growth at concentrations around 50 µg/mL, indicating potential applications in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The pyrrolidinone ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride

- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl bromide

- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl iodide

Comparison

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, leading to different chemical behavior and potential applications. This uniqueness makes it a valuable compound for specific research and industrial purposes.

Biologische Aktivität

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and biological activity. The sulfonyl fluoride group in this compound is known for its ability to form covalent bonds with nucleophilic sites on enzymes, which can lead to inhibition or modification of their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidinone ring and a sulfonyl fluoride moiety, which are crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through the reactivity of the sulfonyl fluoride group. This group can react with serine residues in the active sites of various enzymes, leading to irreversible inhibition. The following points summarize the mechanism:

- Covalent Bond Formation : The sulfonyl fluoride reacts with nucleophilic sites on enzymes, forming stable covalent bonds that inhibit enzyme activity.

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play critical roles in various biological processes including inflammation and coagulation .

- Impact on Cellular Processes : By inhibiting specific enzymes, this compound can disrupt cellular processes such as signal transduction and metabolic pathways.

Biological Activity and Applications

This compound has been investigated for various biological applications, including:

Enzyme Inhibition

Research indicates that this compound is effective against several serine proteases, including trypsin, chymotrypsin, kallikrein, plasmin, and thrombin. Its mechanism involves:

- Irreversible Inhibition : The sulfonyl fluoride group irreversibly modifies the active site serine residue of these proteases .

Therapeutic Potential

The compound has been explored for potential therapeutic applications, particularly in:

- Cancer Treatment : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Research Applications

In scientific research, this compound is used for:

- Studying Enzyme Mechanisms : It serves as a tool to investigate the roles of serine proteases in various physiological and pathological processes.

- Drug Development : Its reactivity profile makes it a valuable precursor in the synthesis of novel therapeutic agents .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Inhibition of NADPH Oxidase

A study demonstrated that a related compound, 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), inhibited NADPH oxidase activation in phagocytes. This inhibition was linked to the prevention of superoxide production, indicating potential applications in controlling oxidative stress-related diseases .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the effects of sulfonamide derivatives on cancer cell lines. Compounds structurally related to this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(5-oxopyrrolidin-2-yl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWACFNVDJVQABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.